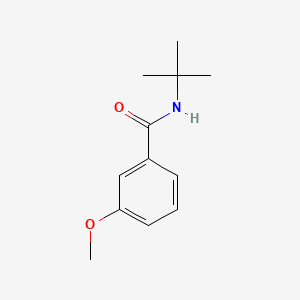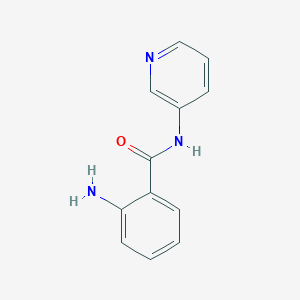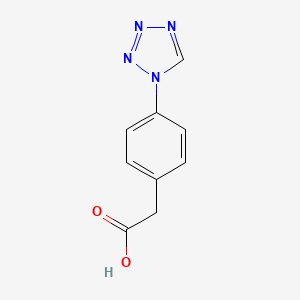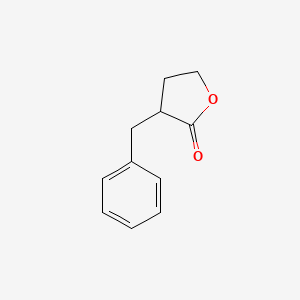
N-tert-Butyl-3-methoxybenzamide
Overview
Description
N-tert-Butyl-3-methoxybenzamide, also known as 1-tert-butyl-3-methoxy-4-amino-benzamide (TBM), is a synthetic organic compound that has seen increasing use in scientific research due to its unique properties. TBM is a colorless, water-soluble solid that has a melting point of about 65°C and a boiling point of about 248°C. It is a derivative of benzamide, which is an important functional group in organic chemistry due to its ability to form hydrogen bonds and its ability to undergo various reactions. TBM has been used in a variety of scientific research applications, including drug design, drug delivery, and biochemistry.
Scientific Research Applications
Synthetic Chemistry and Medicinal Applications :
- N-tert-Butyl-N-methyl-2-methoxybenzamide has been utilized in directed metalation syntheses, demonstrating its potential in the creation of complex organic compounds. For instance, its use in synthesizing lunularic acid highlights its role in organic synthesis and medicinal chemistry (Reitz & Massey, 1990).
- The compound's derivatives have been investigated for their anti-inflammatory activities, indicating its relevance in the development of new pharmacological agents (Ikuta et al., 1987).
Microbiology and Biochemistry :
- A study on Bacillus subtilis revealed that 3-Methoxybenzamide, a benzamide derivative, impacts cell division, leading to filamentation and cell lysis. This suggests its potential use in studying bacterial cell division and possibly in antibiotic development (Ohashi et al., 1999).
Agricultural Chemistry :
- Novel N-alkoxysulfenyl-N'-tert-butyl-N, N'-diacylhydrazines, derivatives of N-tert-Butyl-3-methoxybenzamide, have been synthesized as insect growth regulators. This research is significant for developing new insecticidal compounds with enhanced properties (Zhao et al., 2007).
Molecular Biology and DNA Research :
- Schiff base compounds, including this compound derivatives, have shown promising results in biological screenings, including antibacterial, antifungal, and antioxidant activities. Their interaction with Salmon sperm DNA suggests potential applications in molecular biology and genetics (Sirajuddin et al., 2013).
Pharmaceutical Research and Drug Development :
- The compound's derivatives have been explored for creating antibacterial agents with improved pharmaceutical properties, indicating its importance in developing new antibiotics (Haydon et al., 2010).
Mechanism of Action
Target of Action
The primary target of N-tert-Butyl-3-methoxybenzamide is Poly [ADP-ribose] polymerase 1 (PARP1) . PARP1 is a key protein involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death.
Biochemical Pathways
The inhibition of PARP1 affects the DNA repair pathway. When DNA damage occurs, PARP1 is one of the first proteins to respond. By inhibiting PARP1, this compound prevents the repair of DNA damage, leading to genomic instability and eventually cell death .
Pharmacokinetics
Like other small molecule drugs, it is expected to be absorbed in the body, distributed to the site of action, metabolized, and eventually excreted . These properties can significantly impact the drug’s bioavailability and effectiveness.
Result of Action
The primary result of this compound’s action is the induction of cell death due to the accumulation of unrepaired DNA damage . This makes it a potential candidate for use in cancer therapy, where inducing the death of rapidly dividing cells is desirable.
Properties
IUPAC Name |
N-tert-butyl-3-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)13-11(14)9-6-5-7-10(8-9)15-4/h5-8H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJIKDPUJFNWSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342814 | |
| Record name | N-tert-Butyl-3-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49834-28-8 | |
| Record name | N-tert-Butyl-3-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















